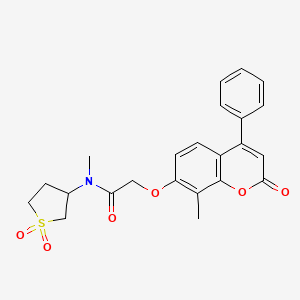![molecular formula C28H23N3O4S B14955748 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955748.png)
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step may involve selective hydroxylation reactions.
Formation of the benzofuran ring: This can be synthesized through cyclization reactions involving appropriate starting materials.
Formation of the pyrrol-2-one ring: This step may involve the condensation of suitable precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness: The uniqueness of 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C28H23N3O4S |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(4Z)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H23N3O4S/c1-14-9-15(2)23-21(10-14)36-28(30-23)31-24(18-5-4-8-29-13-18)22(26(33)27(31)34)25(32)17-6-7-20-19(12-17)11-16(3)35-20/h4-10,12-13,16,24,32H,11H2,1-3H3/b25-22- |
Clé InChI |
QYCZYEHRMLCEJE-LVWGJNHUSA-N |
SMILES isomérique |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NC5=C(C=C(C=C5S4)C)C)C6=CN=CC=C6)/O |
SMILES canonique |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NC5=C(C=C(C=C5S4)C)C)C6=CN=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B14955665.png)
![4,8,8-trimethyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B14955673.png)
![(4E)-5-(4-butoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B14955687.png)
![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine](/img/structure/B14955691.png)

![2-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-5-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B14955712.png)
![Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate](/img/structure/B14955724.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B14955735.png)
![2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B14955743.png)
![(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B14955745.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14955758.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B14955759.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B14955766.png)
